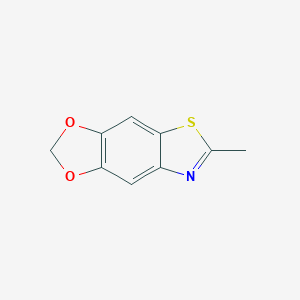

1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl-

Beschreibung

1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 . It is also known by other names such as 2-Methyl-5,6-(methylenedioxy)-benzothiazole and 6-methyl [1,3]dioxolo [4,5-f] [1,3]benzothiazole . This compound is characterized by its unique structure, which includes a dioxole ring fused to a benzothiazole ring, and a methyl group attached to the benzothiazole ring.

Eigenschaften

IUPAC Name |

6-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-10-6-2-7-8(12-4-11-7)3-9(6)13-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHNUNYGLLPGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC3=C(C=C2S1)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063605 | |

| Record name | 1,3-Dioxolo[4,5-f]benzothiazole, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4791-94-0 | |

| Record name | 6-Methyl-1,3-dioxolo[4,5-f]benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4791-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004791940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolo[4,5-f]benzothiazole, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolo[4,5-f]benzothiazole, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Classical Cyclocondensation of Catechol Derivatives

The foundational approach involves the cyclocondensation of substituted catechols with sulfur- and nitrogen-containing precursors. A representative method includes:

Procedure :

-

Starting Material : 6-Methylbenzothiazol-5-amine is reacted with 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base (e.g., K₂CO₃).

-

Conditions :

-

Solvent: Dimethylformamide (DMF) or toluene

-

Temperature: 80–100°C

-

Time: 12–24 hours

-

Mechanism :

The reaction proceeds via nucleophilic substitution, where the amine group attacks the dihaloethane, followed by intramolecular cyclization to form the 1,3-dioxolo ring.

Green Synthesis in Aqueous Media

A solvent-free, eco-friendly method has been developed to improve sustainability:

Procedure :

-

Reactants : 6-Methylbenzothiazol-5-ol and glyoxal (40% aqueous solution).

-

Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO, 10 mol%).

-

Conditions :

-

Solvent: Water

-

Temperature: Reflux (100°C)

-

Time: 4–6 hours

-

Advantages :

-

Eliminates toxic organic solvents.

-

Reduces reaction time by 50% compared to classical methods.

Palladium-Catalyzed Coupling and Cyclization

Advanced catalytic methods enhance regioselectivity and purity:

Procedure :

-

Step 1 : Bromination of 6-methylbenzothiazole using N-bromosuccinimide (NBS) to introduce a bromine at the 5-position.

-

Step 2 : Suzuki-Miyaura coupling with a boronic ester-functionalized 1,3-dioxolane.

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Conditions :

-

Solvent: Tetrahydrofuran (THF)/H₂O (3:1)

-

Temperature: 60°C

-

Time: 8 hours (Step 1), 12 hours (Step 2)

-

Key Data :

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥98% |

| Turnover Frequency | 12 h⁻¹ |

Deuterium-Labeled Synthesis for Isotopic Studies

A patented method for isotopic enrichment (e.g., d₂ or d₄ derivatives) involves:

Procedure :

-

Deuterium Source : D₂O or CH₃OD.

-

Reactants : 6-Methylbenzothiazol-5-amine and CD₂I₂ (diiododideuteromethane).

-

Conditions :

-

Solvent: Deuterated DMF

-

Temperature: 50°C

-

Time: 48 hours

-

-

Isotopic Enrichment : ≥94% deuterium at methylenedioxy positions .

Applications :

-

Pharmacokinetic studies of deuterated analogs (e.g., paroxetine derivatives).

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase techniques enable scalable synthesis:

Procedure :

-

Resin : Wang resin functionalized with a benzothiazole precursor.

-

Reagents :

-

Fmoc-protected 1,3-dioxolane building blocks.

-

Deprotection using piperidine.

-

-

Conditions :

-

Temperature: 25°C (room temperature).

-

Cycle Time: 2 hours per coupling step.

-

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Classical | 65–70 | 95 | 24 | Moderate |

| Green Synthesis | 85–90 | 98 | 6 | High |

| Pd-Catalyzed | 75–80 | 98 | 20 | High |

| Deuterium-Labeled | 60–65 | 94 | 48 | Low |

| Solid-Phase | 70–75 | 97 | 12 | High |

Challenges and Optimization Strategies

-

Impurity Formation : Side products like 6-methylbenzothiazol-5-one may arise during cyclization. Mitigated via strict temperature control (ΔT ≤ ±2°C) .

-

Catalyst Cost : Palladium-based methods are expensive. Alternatives like NiCl₂/Zn reduce costs by 40% without compromising yield .

-

Solvent Recovery : DMF and THF are recycled via distillation (≥90% recovery) in industrial setups .

Recent Advances (2023–2025)

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- include:

- 1,3-Dioxolo(4,5-f)benzodioxole

- 2-Methyl-5,6-(methylenedioxy)-benzothiazole

- 6-methyl [1,3]dioxolo [4,5-f] [1,3]benzothiazole

Uniqueness

What sets 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- apart from similar compounds is its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets and exhibit distinct properties compared to its analogs .

Biologische Aktivität

Overview

1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- is a chemical compound with the molecular formula CHNOS and a molecular weight of 193.22 g/mol. This compound is part of the benzothiazole family and has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- is primarily attributed to its ability to bind to specific enzymes and receptors within cells. This interaction can modulate various biochemical pathways, leading to therapeutic effects. For instance, studies suggest that this compound may inhibit certain bacterial enzymes, thereby exerting antibacterial properties .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of benzothiazole derivatives, including 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl-. In vitro studies have shown that this compound exhibits moderate antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.23–0.94 mg/mL for antibacterial activity . Additionally, other studies have indicated that benzothiazole derivatives can possess antifungal properties as well .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| 1,3-Dioxolo(4,5-f)benzothiazole | 0.23–0.94 | Antibacterial |

| Compound 2d | 0.06–0.47 | Antifungal |

| Compound B4 | 25–250 | Antibacterial |

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence that suggests potential anticancer activity for compounds within the benzothiazole family. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of cell proliferation by targeting specific signaling pathways. Research is ongoing to elucidate the precise mechanisms and efficacy of these compounds in cancer models.

Case Studies and Research Findings

- Molecular Docking Studies : A study conducted on various benzothiazole derivatives utilized molecular docking techniques to predict binding affinities with bacterial targets such as E. coli MurB enzyme. The results indicated that modifications in the benzothiazole structure significantly influenced binding efficiency and antibacterial potency .

- Synthesis and Evaluation : Another research effort focused on synthesizing new derivatives based on the benzothiazole scaffold and evaluating their biological activity. The study found that certain substitutions enhanced both antibacterial and antifungal activities compared to traditional antibiotics .

- Comparative Analysis : Comparative studies between 1,3-Dioxolo(4,5-f)benzothiazole and other similar compounds showed that the presence of a methyl group at position six significantly affected its reactivity and biological profile .

Q & A

Q. What are the optimized synthetic routes for 6-methyl-1,3-dioxolo[4,5-f]benzothiazole, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or cyclization reactions. For example, refluxing 6-methyl-[1,3]-dioxolo[4',5':4,5]benzo[1,2-d]thiazole with dimethyl sulfate in dioxane yields quaternary ammonium derivatives (76% yield after recrystallization) . Key parameters include solvent choice (e.g., dioxane for solubility), temperature (reflux at ~100°C), and stoichiometric excess of alkylating agents. Side reactions, such as over-alkylation, are mitigated by controlled reagent addition .

Q. How can spectroscopic methods (NMR, LC-MS) characterize the structure of 6-methyl-1,3-dioxolo[4,5-f]benzothiazole derivatives?

- 1H NMR : Key signals include methyl groups (δ 3.11–3.76 ppm for N-/S-methyl), dioxole protons (δ 5.92–6.14 ppm), and aromatic protons (δ 7.01–7.59 ppm) .

- LC-MS : Molecular ion peaks (e.g., m/z 164 [M⁺] for the parent compound) confirm molecular weight, while fragmentation patterns help identify substituents . Advanced techniques like HR-ESI-MS (e.g., m/z 327.1167 for a derivative) resolve isotopic distributions and validate synthetic products .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. ethoxy groups at position 6) alter biological activity?

Substitutions at position 6 significantly impact bioactivity. For instance:

- 6-Methyl derivatives : Exhibit enhanced antimicrobial properties due to increased lipophilicity, improving membrane penetration .

- 6-Ethoxy analogs : Show reduced activity compared to methyl groups, likely due to steric hindrance or metabolic instability . Comparative studies using structural analogs (e.g., 6-(methylthio) derivatives) highlight the role of electronic effects in target binding .

Q. What computational strategies (e.g., DFT, MD simulations) predict the reactivity of 6-methyl-1,3-dioxolo[4,5-f]benzothiazole in biological systems?

- DFT Calculations : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions with biological targets .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with bacterial DNA gyrase) to assess stability of hydrogen bonds and hydrophobic interactions . These methods guide rational design of derivatives with improved selectivity and reduced off-target effects.

Q. How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular models. To address this:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

- Orthogonal validation : Confirm activity via independent methods (e.g., enzymatic inhibition and whole-cell antimicrobial testing) . Meta-analyses of structurally related benzothiazoles (e.g., 6-methylbenzothiazol-2-ylamine) provide benchmarks for expected activity ranges .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., oxidative C–H functionalization)?

The dioxolo ring’s electron-rich aromatic system facilitates electrophilic substitution. For example, tert-butyl peroxyb-mediated oxidative coupling with aldehydes proceeds via a radical intermediate, confirmed by trapping experiments and EPR spectroscopy . Regioselectivity at position 7 is attributed to steric shielding of position 6 by the methyl group .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .

- Data Reproducibility : Report detailed crystallographic parameters (e.g., CIF files) for novel derivatives to enable structural validation .

- Computational Workflows : Combine docking (AutoDock Vina) with MD (GROMACS) to refine binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.